Clanobutin methyl ester-d4
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Overview
Description
Clanobutin methyl ester-d4 is a deuterium-labeled derivative of Clanobutin methyl ester. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research for various analytical and bioactivity studies due to its unique properties and isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clanobutin methyl ester-d4 typically involves the esterification of Clanobutin with deuterated methanol (CD3OD). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The use of deuterated methanol in large quantities is a key aspect of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Clanobutin methyl ester-d4 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Clanobutin methyl ester-d4 is widely used in scientific research due to its deuterium labeling, which makes it an excellent tracer in various studies. Some of its applications include:
Chemistry: Used in reaction mechanism studies to trace the pathway of chemical reactions.
Biology: Employed in metabolic studies to understand the fate of compounds in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Clanobutin methyl ester-d4 is primarily related to its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in different processes .
Comparison with Similar Compounds
Clanobutin: The non-deuterated form of Clanobutin methyl ester.
Deuterated Esters: Other esters labeled with deuterium, such as deuterated ethyl acetate or deuterated methyl benzoate.
Uniqueness: Clanobutin methyl ester-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and analytical studies. Compared to other similar compounds, it offers higher precision in tracking and understanding complex chemical and biological processes .
Properties
Molecular Formula |
C19H20ClNO4 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
methyl 4-(N-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-4-methoxyanilino)butanoate |
InChI |
InChI=1S/C19H20ClNO4/c1-24-17-11-9-16(10-12-17)21(13-3-4-18(22)25-2)19(23)14-5-7-15(20)8-6-14/h5-12H,3-4,13H2,1-2H3/i5D,6D,7D,8D |
InChI Key |
ACJGRBTWFMIBOD-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N(CCCC(=O)OC)C2=CC=C(C=C2)OC)[2H])[2H])Cl)[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCC(=O)OC)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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